

Determination of Omethoate Half-life in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Omethoate

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These application notes provide a comprehensive overview of the methodologies for determining the half-life of **omethoate**, a systemic organophosphate insecticide and acaricide, in various plant tissues. The protocols outlined below are essential for assessing the persistence of **omethoate** residues in agricultural products, ensuring food safety, and conducting environmental risk assessments.

Introduction

Omethoate, the oxygen analog of dimethoate, is utilized for the control of sucking and biting pests on a variety of crops, including fruits, vegetables, and field crops.^[1] Due to its systemic nature, it is absorbed by the plant and translocated within its tissues. The persistence of **omethoate**, characterized by its half-life, is a critical parameter for establishing pre-harvest intervals and maximum residue limits (MRLs). **Omethoate** is known to be more persistent in plant tissues than its parent compound, dimethoate.^[1] Its degradation in plants primarily occurs through hydrolysis and demethylation, leading to the formation of various metabolites.^[2]

Quantitative Data Summary: Half-life of Omethoate in Various Plant Tissues

The dissipation rate of **omethoate** varies significantly across different plant species and environmental conditions. The following table summarizes reported half-life values for **omethoate** in several crops. This data is crucial for comparative analysis and for understanding the persistence of this pesticide in different agricultural systems.

Plant Species	Tissue	Half-life (t _{1/2}) in Days	Reference
Tomato (<i>Solanum lycopersicum</i>)	Whole plant	9.3	[1]
Celery (<i>Apium graveolens</i>)	Whole plant	2.92 (total residue)	[3]
Wheat (<i>Triticum aestivum</i>)	Stored grain	11.85 - 30.94	[4][5][6]
Tea (<i>Camellia sinensis</i>)	Shoots	1.27 (total residue)	[7]

Experimental Protocols

The following protocols provide a detailed methodology for the determination of **omethoate** residues in plant tissues, which is a prerequisite for calculating its half-life. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.

Protocol 1: Sample Preparation using QuEChERS

This protocol outlines the extraction and cleanup of **omethoate** from high-moisture plant matrices.

Materials and Reagents:

- Homogenizer (e.g., blender or food processor)
- Centrifuge capable of 4000 rpm

- 50 mL and 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent (for samples with high fat/pigment content)
- Graphitized carbon black (GCB) (for samples with high pigment content)
- **Omethoate** analytical standard
- Internal standard (e.g., triphenyl phosphate)

Procedure:

- **Sample Homogenization:** Weigh a representative portion of the plant tissue (e.g., 100-200 g). To prevent analyte degradation, it is recommended to freeze the sample with dry ice before homogenization. Homogenize the sample to a uniform consistency using a high-speed blender.
- **Extraction:**
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add the appropriate volume of water to bring the total water content to approximately 10 mL (if the sample has low moisture).
 - Add 15 mL of 1% acetic acid in acetonitrile.

- Add an internal standard solution.
- Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO_4 and 1.5 g NaCl).
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides), a lower water layer, and a solid plant material layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. A common combination for many vegetables is 150 mg anhydrous MgSO_4 and 25 mg PSA. For samples rich in chlorophyll, GCB may be added. For fatty matrices, C18 may be included.
 - Vortex the tube for 30 seconds.
 - Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
- Final Extract Preparation:
 - Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.
 - The extract is now ready for LC-MS/MS analysis. For some systems, a solvent exchange or dilution step may be necessary.

Protocol 2: Analysis by LC-MS/MS

This protocol provides typical parameters for the quantification of **omethoate**. Instrument conditions should be optimized for the specific equipment used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 5 - 10 μ L
- Column Temperature: 40 $^{\circ}$ C

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): $[M+H]^+$ for **omethoate** (e.g., 214.0)
- Product Ions (m/z): At least two characteristic product ions should be monitored for quantification and confirmation (e.g., 125.0, 79.0).
- Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum sensitivity for the selected MRM transitions.

Data Analysis and Half-life Calculation:

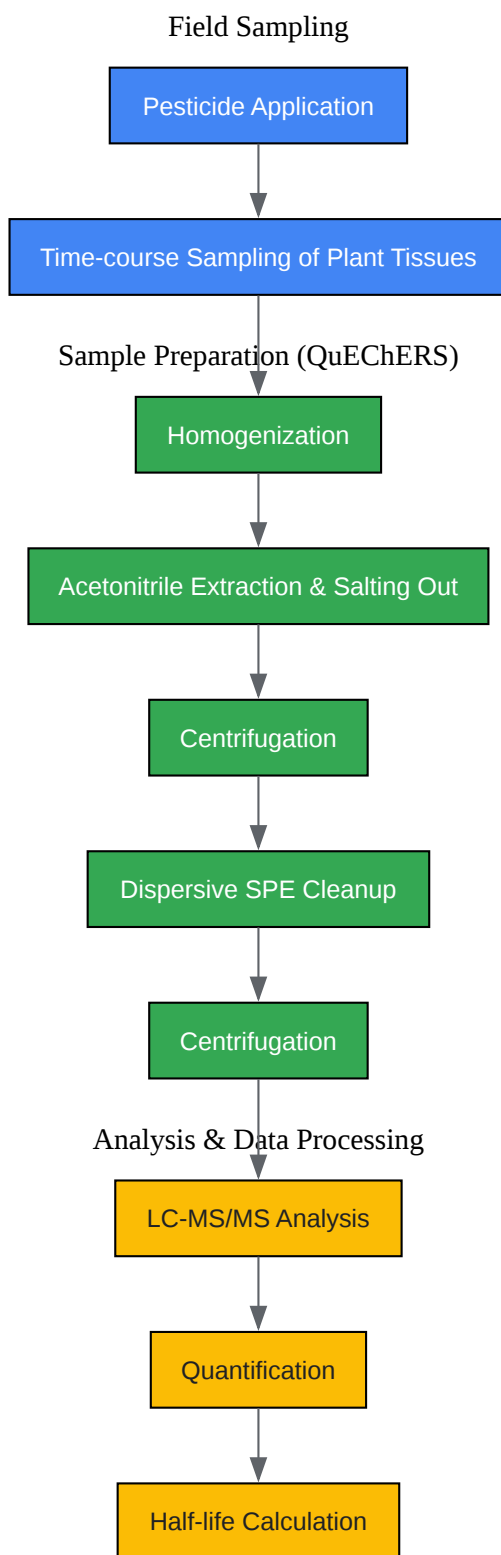
- Quantification: Generate a calibration curve using matrix-matched standards to account for matrix effects. Quantify the concentration of **omethoate** in the samples collected at different time points after application.

- Dissipation Kinetics: The dissipation of **omethoate** in plants generally follows first-order kinetics. The half-life ($t_{1/2}$) can be calculated using the following equation:
 - $t_{1/2} = \ln(2) / k$
 - Where 'k' is the dissipation rate constant, which is the slope of the natural logarithm of the residue concentration plotted against time.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the half-life of **omethoate** in plant tissues.

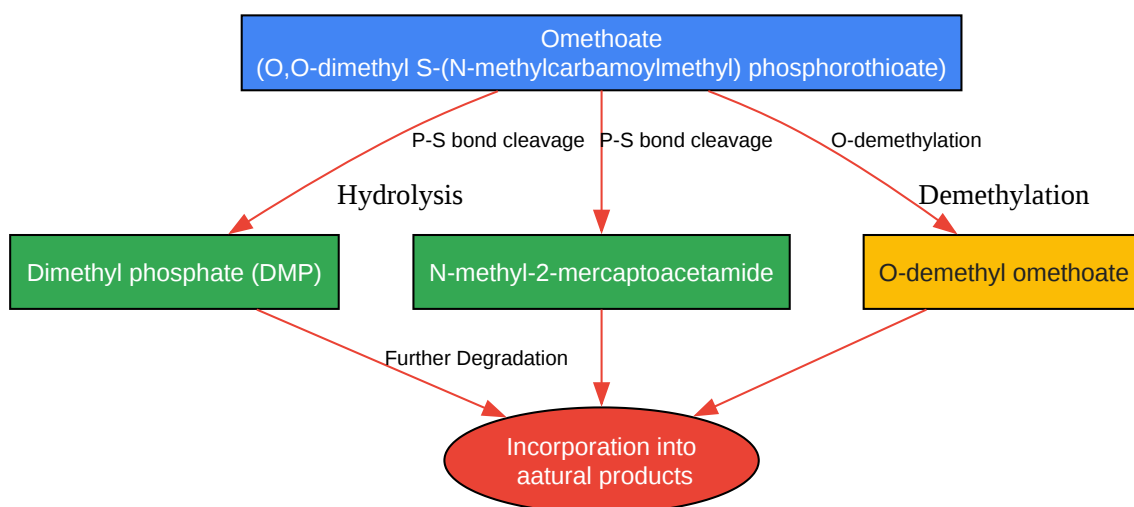


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Caption: Experimental workflow for **omethoate** half-life determination.

Proposed Degradation Pathway of Omethoate in Plants

This diagram illustrates the primary degradation pathways of **omethoate** in plant tissues, which mainly involve hydrolysis and demethylation.



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Caption: Proposed degradation pathway of **omethoate** in plants.

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